A Technical Guide to the Structure Elucidation of 6-Prenylquercetin-3-Me Ether
A Technical Guide to the Structure Elucidation of 6-Prenylquercetin-3-Me Ether
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive, in-depth overview of the methodologies and data interpretation involved in the structural elucidation of 6-Prenylquercetin-3-Me ether, a representative prenylated flavonoid. While this specific compound serves as a model, the principles and techniques described are broadly applicable to the characterization of novel natural products.
Introduction
Quercetin and its derivatives are a prominent class of flavonoids known for their diverse biological activities.[1] Modifications to the core quercetin structure, such as prenylation and methylation, can significantly alter their physicochemical properties and pharmacological effects.[1] The addition of a lipophilic prenyl group can enhance membrane permeability and interaction with cellular targets, while methylation can affect metabolic stability and bioavailability. The precise determination of the molecular structure of these analogues is a critical step in understanding their structure-activity relationships and potential for therapeutic development.
This technical guide outlines a systematic approach to the structure elucidation of 6-Prenylquercetin-3-Me ether, integrating chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Proposed Structure
The proposed structure for 6-Prenylquercetin-3-Me ether is presented below:
Caption: Proposed chemical structure of 6-Prenylquercetin-3-Me ether.
Experimental Workflow and Protocols
The elucidation of the structure of 6-Prenylquercetin-3-Me ether would typically follow the workflow detailed below.
Caption: Workflow for the structure elucidation of 6-Prenylquercetin-3-Me ether.
Isolation and Purification Protocol
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Extraction: Dried and powdered plant material is subjected to extraction, for example, using methanol in a Soxhlet apparatus. The resulting crude extract is then concentrated under reduced pressure.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity. The fraction containing the target compound is identified by thin-layer chromatography (TLC).
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Column Chromatography: The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by TLC.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.
Spectroscopic Analysis Protocols
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
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Method: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is infused directly into the ESI source or injected via an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000). The exact mass is used to determine the elemental composition.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
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Experiments: A standard suite of 1D and 2D NMR experiments is performed:
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¹H NMR: To determine the number and types of protons and their coupling relationships.
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¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
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Data Presentation and Interpretation
Mass Spectrometry Data
The molecular formula is a cornerstone of structure elucidation. High-resolution mass spectrometry provides the necessary accuracy to determine the elemental composition.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ | Positive Ion Mode |
| Measured [M+H]⁺ | 385.1332 | Protonated molecule |
| Calculated [M+H]⁺ | 385.1338 | For C₂₁H₂₁O₇ |
| Molecular Formula | C₂₁H₂₀O₇ | Derived from exact mass |
NMR Spectroscopic Data
The following tables present the hypothetical ¹H and ¹³C NMR data for 6-Prenylquercetin-3-Me ether, recorded in DMSO-d₆. This data is synthetically generated based on known spectral data for quercetin, its methyl ethers, and prenylated flavonoids.[2][3][4]
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 5-OH | 12.51 | s | Hydroxyl | |
| 7-OH | 10.80 | s | Hydroxyl | |
| 3'-OH, 4'-OH | 9.35 | br s | Hydroxyls | |
| H-2' | 7.65 | d | 2.2 | Aromatic CH |
| H-6' | 7.53 | dd | 8.5, 2.2 | Aromatic CH |
| H-5' | 6.88 | d | 8.5 | Aromatic CH |
| H-8 | 6.40 | s | Aromatic CH | |
| H-1'' | 3.25 | d | 7.0 | Allylic CH₂ |
| H-2'' | 5.20 | t | 7.0 | Vinylic CH |
| H-4'', H-5'' | 1.65 | s | Methyls (x2) | |
| 3-OCH₃ | 3.78 | s | Methoxyl |
| Position | δ (ppm) | Assignment |
| C-2 | 155.8 | C |
| C-3 | 138.5 | C |
| C-4 | 176.0 | C=O |
| C-5 | 161.2 | C |
| C-6 | 108.5 | C |
| C-7 | 164.5 | C |
| C-8 | 93.5 | CH |
| C-9 | 156.3 | C |
| C-10 | 103.8 | C |
| C-1' | 121.5 | C |
| C-2' | 115.8 | CH |
| C-3' | 145.0 | C |
| C-4' | 148.2 | C |
| C-5' | 115.2 | CH |
| C-6' | 120.5 | CH |
| C-1'' | 21.2 | CH₂ |
| C-2'' | 122.0 | CH |
| C-3'' | 130.8 | C |
| C-4'' | 25.5 | CH₃ |
| C-5'' | 17.8 | CH₃ |
| 3-OCH₃ | 60.1 | CH₃ |
Structure Confirmation via 2D NMR
The final structure is pieced together using correlations from 2D NMR experiments.
Caption: Key 2D NMR correlations for structure confirmation.
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COSY: Correlations between H-5' and H-6' would confirm the substitution pattern on the B-ring. A correlation between the allylic methylene protons (H-1'') and the vinylic proton (H-2'') would establish the connectivity within the prenyl group.
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HMBC: The crucial HMBC correlations would be:
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The methylene protons of the prenyl group (H-1'') to C-5, C-6, and C-7, definitively placing the prenyl group at the C-6 position.
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The methoxy protons (3-OCH₃) to C-3, confirming the position of the methyl ether.
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The aromatic proton H-8 to carbons C-7, C-9, and C-10, confirming the A-ring structure.
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The B-ring protons (H-2', H-5', H-6') to C-2, confirming the connection of the B-ring to the C-ring.
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Conclusion
Through the systematic application of chromatographic and spectroscopic techniques, the structure of a novel flavonoid can be unequivocally determined. The combination of high-resolution mass spectrometry to establish the molecular formula and a suite of 1D and 2D NMR experiments to piece together the molecular framework provides a powerful and reliable strategy for the structure elucidation of complex natural products like 6-Prenylquercetin-3-Me ether. This foundational characterization is essential for any further investigation into the biological activity and therapeutic potential of such compounds.

